Anisyl formate - d3
Description
Significance of Stable Isotope Labeling in Contemporary Chemical Science
Stable isotope labeling is a powerful technique used to trace the path of atoms through chemical reactions, metabolic pathways, or biological systems. wikipedia.org It involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes. wikipedia.org Common stable isotopes used in this practice include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.org The resulting isotopically labeled compounds can be distinguished from their native counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
In quantitative proteomics and other analytical fields, stable isotope labeling is fundamental for improving the accuracy and reliability of measurements. silantes.com Techniques such as Isotope-Coded Affinity Tags (ICAT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize this principle to detect differences in protein abundance between samples. washington.eduwikipedia.org By labeling one sample with a "light" isotope and another with a "heavy" isotope, researchers can mix the samples and analyze them simultaneously. washington.edu This co-analysis eliminates many biases that can arise from separate experiments, as chemically identical compounds from different samples can be distinguished by their mass difference. washington.edu
Deuterium-labeled compounds, specifically, are invaluable as internal standards in analytical chemistry, particularly in mass spectrometry-based quantification. clearsynth.com These deuterated standards are chemically identical to the analyte of interest but carry a deuterium label, allowing them to be easily differentiated. pubcompare.ai Their use helps to improve the precision and accuracy of quantitative measurements by compensating for sample matrix effects and variations in instrument response. clearsynth.compubcompare.ai This ensures that analytical procedures are robust and reliable, paving the way for groundbreaking discoveries across multiple scientific disciplines. clearsynth.com
Overview of Anisyl Formate (B1220265) as a Chemical Entity in Specialized Investigations
Anisyl formate, also known as 4-methoxybenzyl formate, is a versatile organic compound recognized for its pleasant, sweet, and floral aroma. chemimpex.comchemicalbook.com This characteristic makes it a widely used ingredient in the fragrance and flavor industries, where it is incorporated into perfumes, cosmetics, and as a flavoring agent in foods and beverages like candies and baked goods. chemimpex.comchemicalbook.comcosmileeurope.eu It is a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) structural group. nih.gov
Beyond its sensory applications, anisyl formate serves as a valuable intermediate and reagent in organic synthesis. chemimpex.com It is utilized in chemical research for the development of new compounds and materials and acts as an intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com The compound is a colorless to pale yellow liquid and is soluble in alcohol. chemimpex.comchemicalbook.com It is functionally related to benzyl (B1604629) alcohol and has been reported to occur naturally in Vanilla planifolia. nih.gov Recent research has explored its role in the deoxygenative carbon-carbon bond formation, highlighting its potential in cleaner coupling reactions for producing value-added chemicals. rsc.orgrsc.org
Table 1: Properties of Anisyl Formate
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | 4-Methoxybenzyl formate, p-Anisyl formate | chemimpex.comnih.gov |
| CAS Number | 122-91-8 | chemimpex.comnih.gov |
| Molecular Formula | C₉H₁₀O₃ | chemimpex.comnih.gov |
| Molecular Weight | 166.17 g/mol | sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | chemimpex.com |
| Boiling Point | 220 - 221 °C | chemimpex.comchemicalbull.com |
| Density | 1.14 g/mL (lit.) | chemimpex.com |
| Refractive Index | n20/D 1.521 - 1.525 | chemimpex.com |
| Organoleptic Profile | Sweet, floral, herbaceous-green | chemicalbook.comsigmaaldrich.com |
Rationale for Deuteration in Anisyl Formate-d3 Research and Its Academic Utility
The deuteration of anisyl formate to produce Anisyl formate-d3 provides significant advantages for specialized chemical research. The primary rationale for using deuterated compounds like Anisyl formate-d3 is its application as an internal standard for quantitative analysis. clearsynth.com When analyzing complex samples, the presence of other compounds can interfere with the measurement of the target analyte, a phenomenon known as the matrix effect. clearsynth.com By adding a known quantity of a deuterated internal standard (which behaves almost identically to the analyte during sample preparation and analysis but is distinguishable by mass spectrometry), researchers can accurately quantify the concentration of the unlabeled compound. clearsynth.compubcompare.ai This approach corrects for analyte loss during sample workup and variations in instrument signal, thereby enhancing the precision and accuracy of the results. clearsynth.com
A specific academic application of deuterated anisyl formate is in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In a recent study on the decarboxylative and dehydrogenative homocoupling of anisyl formate, researchers used a deuterated version of the compound to probe the reaction mechanism. rsc.org They observed a secondary kinetic isotope effect (kH/kD) of 1.68, which indicated that the cleavage of the formyl C-H bond was not the rate-determining step of the reaction. rsc.org This type of mechanistic study is crucial for understanding and optimizing catalytic processes and for the rational design of new synthetic routes. rsc.orgrsc.org
The synthesis of deuterated compounds is generally achieved through methods like the H-D exchange reaction with heavy water (D₂O) under specific conditions, sometimes utilizing microwave technology and flow-type reactors to improve efficiency. tn-sanso.co.jp
Table 2: Properties of Anisyl formate-d3
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 216321-74-3 | eptes.com |
| Molecular Formula | C₉H₇D₃O₃ | eptes.com |
| Purity | 95% min | eptes.com |
| Application | Labeled internal standard | eptes.comlgcstandards.com |
Compound Index
Properties
CAS No. |
216321-74-3 |
|---|---|
Molecular Formula |
C9H7D3O3 |
Molecular Weight |
169.2 |
Purity |
95% min. |
Synonyms |
Anisyl formate - d3 |
Origin of Product |
United States |
Synthetic Methodologies for Anisyl Formate D3
Design Principles for Deuterium (B1214612) Incorporation into Anisyl Formate (B1220265)
The "d3" designation in Anisyl formate-d3 typically indicates the replacement of three hydrogen atoms with deuterium. Given the structure of anisyl formate, these deuterium atoms are most strategically placed on the methoxy (B1213986) group (-OCH₃) of the anisyl moiety, forming a trideuteromethoxy group (-OCD₃). This placement is chemically stable and less susceptible to back-exchange under most conditions.
A potential synthetic route proceeds as follows:
Deuteration of a precursor: A suitable precursor, such as p-hydroxybenzyl alcohol, is reacted with a deuterated methylating agent to introduce the -OCD₃ group.
Formylation: The resulting deuterated alcohol (p-methoxy-d3-benzyl alcohol) is then reacted with a formylating agent to produce the final product, Anisyl formate-d3.
Regioselectivity is crucial in the synthesis of Anisyl formate-d3 to ensure that the deuterium atoms are incorporated exclusively at the desired methoxy position. This is achieved by using a precursor that allows for specific methylation. Starting with p-hydroxybenzyl alcohol and using a deuterated methylating agent ensures that deuteration occurs only at the hydroxyl group, converting it to a trideuteromethoxy group.
Palladium-catalyzed methods have also been developed for the regioselective deuteration of anisole (B1667542) derivatives, which could be adapted for this synthesis. thieme-connect.comacs.org These methods can achieve high degrees of deuteration at specific positions on the aromatic ring, although for Anisyl formate-d3, the focus remains on the methoxy group. thieme-connect.comacs.org
While direct synthesis from a deuterated precursor is common, hydrogen/deuterium exchange (HDX) presents an alternative strategy. HDX reactions involve the exchange of hydrogen atoms for deuterium atoms on an existing molecule. nih.gov For anisole and its derivatives, this exchange can be catalyzed by various metals, including platinum, palladium, rhodium, and iridium. thieme-connect.comacs.orgnih.gov
Catalytic systems like Pd/C in the presence of D₂O can facilitate H/D exchange. nih.gov Iron and silver complexes have also shown efficacy in catalyzing H/D exchange in aromatic ethers, using D₂O or benzene-d6 (B120219) as the deuterium source. nih.govacs.orgnih.govrsc.org These reactions often proceed under mild conditions and can tolerate a variety of functional groups, including esters. nih.govacs.org However, achieving high regioselectivity for only the methoxy group via HDX on the final anisyl formate molecule can be challenging, as exchange might also occur on the aromatic ring. dtic.milrsc.org Therefore, synthesizing the deuterated precursor is often the more controlled approach.
Regioselective and Stereoselective Deuteration Strategies
Precursor Selection and Deuterated Reagents in Anisyl Formate-d3 Synthesis
The most logical precursor for the synthesis of Anisyl formate-d3 is p-methoxy-d3-benzyl alcohol. This intermediate can be synthesized from a non-deuterated starting material like p-hydroxybenzyl alcohol.
Key deuterated reagents for this synthesis include:
Deuterated Methylating Agents: To introduce the trideuteromethyl group, reagents like methyl-d3 iodide (CD₃I) or dimethyl-d6 sulfate (B86663) ((CD₃)₂SO₄) are commonly used. Recently, novel d3-methylating agents like 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate (B1224126) (DMTT) have been developed, offering excellent selectivity and high deuterium incorporation under mild conditions. nih.govnih.gov
Deuterium Source for HDX: For HDX methods, deuterium oxide (D₂O) is a common and readily available deuterium source. nih.govrsc.orgthieme-connect.com Deuterated solvents like deuterated methanol (B129727) (CD₃OD) can also be employed. researchgate.net
Deuterated Reducing Agents: While not directly used for the primary deuteration in this specific synthesis, deuterated reducing agents like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are crucial for synthesizing deuterated alcohols from corresponding aldehydes or esters if an alternative synthetic route is chosen. rsc.orgorganic-chemistry.org
The selection of the formylating agent for the final step is also important. Formic acid is a common choice, and the reaction can be catalyzed by various reagents to proceed efficiently. researchgate.netajol.info
Optimization of Deuterium Labeling Efficiency and Isotopic Purity
Achieving high isotopic purity is paramount for the utility of deuterated compounds. Several factors influence the final isotopic enrichment.
Purity of Deuterated Reagents: The isotopic purity of the starting deuterated reagent (e.g., CD₃I) directly impacts the maximum achievable purity of the final product.
Reaction Conditions: Reaction conditions must be optimized to prevent any H/D back-exchange. This includes the choice of solvents; using non-protic solvents where possible can minimize the exchange of deuterium with hydrogen from the solvent.
Minimizing Side Reactions: Traditional methylation reactions can sometimes lead to byproducts, which can complicate purification. google.com The use of modern, highly selective methylating agents can mitigate this issue. nih.govnih.gov
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential analytical techniques to determine the isotopic enrichment and confirm the location of the deuterium labels. researchgate.netrsc.org HRMS can accurately distinguish between the deuterated and non-deuterated isotopologues, allowing for precise calculation of isotopic purity. researchgate.netrsc.org
Isolation and Purification Techniques for Anisyl Formate-d3
After the synthesis, the Anisyl formate-d3 must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species.
Chromatographic techniques are the primary methods for purification.
Gas Chromatography (GC): GC is an effective method for separating isotopologues. sci-hub.senih.govuta.edu The choice of the stationary phase is critical, as its polarity can influence the separation of deuterated and non-deuterated compounds. sci-hub.senih.gov Nonpolar stationary phases often show an "inverse isotope effect" where the heavier deuterated compound elutes earlier, while polar phases can show a "normal isotope effect." sci-hub.senih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purifying isotopologues. researchgate.netsci-hub.se Similar to GC, the separation is based on subtle differences in intermolecular interactions between the isotopologues and the stationary phase. sci-hub.se
The successful isolation and purification are verified by analytical techniques like GC-MS and NMR to confirm the chemical identity, purity, and isotopic enrichment of the final Anisyl formate-d3 product. wikipedia.org
Analytical Applications of Anisyl Formate D3 in Chemical Quantification
Anisyl Formate-d3 as an Internal Standard in Mass Spectrometry-Based Assays
In the field of mass spectrometry (MS), the application of a suitable internal standard is fundamental for achieving reliable quantification. scbt.comscioninstruments.com Deuterated compounds, such as Anisyl formate-d3, are considered ideal internal standards because their physical and chemical properties are nearly identical to their non-deuterated counterparts, or analytes. researchgate.net This similarity ensures they behave alike during sample preparation, chromatography, and ionization, which is crucial for correcting variations and ensuring accurate results. scioninstruments.comnebiolab.com
The primary role of an internal standard in MS is to compensate for fluctuations that can occur during the analytical process. scioninstruments.com These can include variations in sample extraction, instrument sensitivity drift, and matrix effects. scioninstruments.comclearsynth.com By adding a known quantity of Anisyl formate-d3 to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if there are losses during sample preparation or variations in instrument response, leading to more precise and accurate measurements. nebiolab.comfrontiersin.org
Stable Isotope Dilution Analysis (SIDA) is a premier method in quantitative mass spectrometry, renowned for its high accuracy and precision. frontiersin.orgwikipedia.org The development of a SIDA method involves using a stable isotope-labeled version of the analyte, such as Anisyl formate-d3, as the internal standard. tum.de This approach is considered the gold standard because the internal standard is essentially the analyte itself, differing only in isotopic composition, which results in a higher molecular weight. tum.de
The key advantage of SIDA is its ability to effectively compensate for matrix effects and sample work-up losses. frontiersin.orgtum.de Since the deuterated standard is added at the initial stage of sample preparation, it experiences the same conditions as the analyte. tum.de Any loss of analyte during extraction or suppression of the signal during ionization will be mirrored by the internal standard. frontiersin.org Consequently, the ratio of the analyte to the internal standard remains constant, allowing for accurate quantification regardless of these variations. frontiersin.org
Method development in SIDA requires careful optimization of several parameters. This includes the selection of appropriate precursor and product ions for both the analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode for tandem mass spectrometry. mdpi.comnih.gov The chromatographic conditions must also be optimized to ensure that the analyte and the internal standard co-elute or have very similar retention times. texilajournal.com While deuterated standards are designed to co-elute, slight differences in retention time can sometimes occur due to the isotopic labeling, which needs to be accounted for during method development. labmate-online.com
In Gas Chromatography-Mass Spectrometry (GC-MS), Anisyl formate-d3 is utilized as an internal standard for the quantification of its non-deuterated analog, anisyl formate (B1220265), and other structurally similar volatile or semi-volatile compounds. The similar chemical properties ensure that both the analyte and the deuterated standard exhibit comparable behavior during injection, volatilization, and passage through the GC column. researchgate.net
During method development for GC-MS, the selection of specific ions for monitoring is crucial. For anisyl formate, characteristic ions are selected for quantification and confirmation, while for Anisyl formate-d3, ions with a +3 mass-to-charge ratio (m/z) shift would be monitored. This allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute from the GC column.
An example of a GC-MS application is the analysis of fragrance allergens in cosmetic products. researchgate.net In such studies, a deuterated internal standard can be added to the sample extract before injection into the GC-MS system. The ratio of the peak area of the target analyte to the peak area of the deuterated standard is then used to construct a calibration curve and quantify the analyte in unknown samples. researchgate.net This approach effectively corrects for any variability in injection volume or ionization efficiency.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are powerful techniques for the analysis of a wide range of compounds in complex matrices. mdpi.comnih.gov The use of deuterated internal standards like Anisyl formate-d3 is particularly advantageous in these methods to mitigate matrix effects, which are a common issue in electrospray ionization (ESI). mdpi.comnih.gov
In LC-MS/MS, the instrument is typically operated in MRM mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov For Anisyl formate-d3, the selected transitions would be shifted by 3 Da compared to the non-deuterated compound. A well-developed LC-MS/MS method with a deuterated internal standard can achieve low limits of quantification (LOQ) and high precision. nih.govnih.gov
UPLC-QTOF-MS provides high-resolution mass data, which aids in the confident identification of compounds. When used with an internal standard like Anisyl formate-d3, it allows for accurate quantification even in very complex samples. The high mass accuracy of TOF-MS helps to differentiate the analyte from potential interferences.
A study on the analysis of cosmetic ingredients utilized a UHPLC-MS/MS method with a deuterated internal standard (MCI-d3) for the quantification of preservatives. mdpi.com The method involved adding a constant concentration of the internal standard to all calibration standards and samples. The ratio of the analyte signal to the internal standard signal was then plotted against the analyte concentration for quantification. mdpi.com This demonstrates a typical application of a deuterated standard in LC-MS/MS for accurate analysis.
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
Calibration Curve Establishment and Linearity with Deuterated Analogs
In the realm of quantitative analytical chemistry, particularly when employing highly sensitive techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise measurements. Deuterated analogs, such as Anisyl formate-d3, are chemically almost identical to their non-deuterated counterparts, but their increased mass allows them to be distinguished by a mass spectrometer. This characteristic is pivotal for the internal standard method, which is designed to correct for variations in sample preparation, injection volume, and instrument response.
The establishment of a robust calibration curve is a critical step in the validation of any quantitative method. This process involves analyzing a series of calibration standards containing known concentrations of the target analyte, in this case, the unlabeled Anisyl formate, along with a constant concentration of the deuterated internal standard, Anisyl formate-d3. The response of the instrument to both the analyte and the internal standard is measured. A calibration curve is then generated by plotting the ratio of the analyte's response to the internal standard's response against the known concentration of the analyte.
The linearity of this curve is a key performance characteristic, indicating that the response ratio is directly proportional to the concentration of the analyte over a defined range. A high degree of linearity, typically demonstrated by a coefficient of determination (R²) close to 1.0, ensures that the concentration of the analyte in unknown samples can be reliably calculated from the calibration curve.
Research Findings on Linearity using Deuterated Analogs
While specific research detailing the use of Anisyl formate-d3 in calibration curves is not extensively published, the principles are well-established through studies of other deuterated analogs. For instance, in the analysis of other flavor and fragrance compounds or contaminants, deuterated internal standards are routinely used to construct linear calibration curves for quantification.
A hypothetical, yet representative, study on the quantification of Anisyl formate using Anisyl formate-d3 as an internal standard would involve preparing a series of calibration standards. The data generated would resemble the following table, demonstrating the establishment of a calibration curve and the assessment of its linearity.
| Calibration Level | Anisyl Formate Concentration (ng/mL) | Anisyl Formate-d3 Concentration (ng/mL) | Anisyl Formate Peak Area | Anisyl Formate-d3 Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1 | 1.0 | 50 | 2,500 | 125,000 | 0.020 |
| 2 | 5.0 | 50 | 12,600 | 124,500 | 0.101 |
| 3 | 10.0 | 50 | 25,200 | 125,500 | 0.201 |
| 4 | 25.0 | 50 | 63,000 | 126,000 | 0.500 |
| 5 | 50.0 | 50 | 125,500 | 125,800 | 0.998 |
| 6 | 100.0 | 50 | 251,000 | 125,200 | 2.005 |
In this representative data set, the concentration of the internal standard, Anisyl formate-d3, is held constant across all calibration levels. The peak areas of both the analyte and the internal standard are measured by the mass spectrometer. The response ratio is then calculated for each concentration level. When these response ratios are plotted against the corresponding concentrations of Anisyl formate, a linear relationship is expected.
The linearity of this hypothetical calibration curve would be assessed by performing a linear regression analysis. The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) would be calculated. For analytical methods utilizing deuterated internal standards, an R² value of 0.99 or greater is typically required to consider the calibration curve linear and suitable for quantitative analysis. This high R² value would confirm that the use of Anisyl formate-d3 as an internal standard effectively compensates for instrumental variability and allows for the accurate quantification of Anisyl formate in unknown samples.
Spectroscopic Characterization and Elucidation of Anisyl Formate D3
Nuclear Magnetic Resonance (NMR) Spectroscopy of Anisyl Formate-d3
NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For deuterated species, specific NMR techniques are employed to confirm the position of the isotopic label and to analyze the rest of the molecular structure.
Deuterium (B1214612) NMR (²H or D-NMR) is the most direct method for observing the deuterium nuclei within a molecule. Since deuterium has a nuclear spin of I=1, it is NMR active. In the case of Anisyl formate-d3, where the three deuterium atoms are typically located on the methoxy (B1213986) group (p-(D₃C-O)-C₆H₄CH₂OCHO), the ²H NMR spectrum is expected to show a single resonance.
This singlet peak confirms that all three deuterium atoms are in a chemically equivalent environment. Its chemical shift would be very similar to the corresponding protons in the non-deuterated analogue, typically appearing around 3.8 ppm. The absence of signals at other positions in the ²H NMR spectrum confirms the specific location of the isotopic labeling on the methoxy group.
The ¹H and ¹³C NMR spectra provide comprehensive information about the non-deuterated parts of the molecule and the influence of the deuterium label on adjacent nuclei.
Proton NMR (¹H NMR): The ¹H NMR spectrum of Anisyl formate-d3 would be markedly different from its non-deuterated counterpart in one key aspect: the complete absence of the singlet corresponding to the methoxy (–OCH₃) protons. This signal, typically found around 3.8 ppm in standard Anisyl formate (B1220265), is a clear diagnostic marker. The remaining signals for the aromatic protons (an AA'BB' system) and the benzylic (–CH₂–) and formyl (–CHO) protons would remain, confirming the integrity of the rest of the structure. scielo.br
Carbon-13 NMR (¹³C NMR): The characterization of deuterated carbons by ¹³C NMR presents unique challenges and requires specific acquisition parameters. blogspot.com
Relaxation and nOe: When protons are replaced by deuterium, the efficient dipole-dipole relaxation mechanism is lost. This leads to a significantly longer spin-lattice relaxation time (T₁) for the deuterated carbon. blogspot.com Furthermore, the Nuclear Overhauser Effect (nOe), which enhances the signal intensity of proton-bound carbons upon proton decoupling, is nearly absent for deuterated carbons. blogspot.com
¹³C-²H Coupling: Without deuterium decoupling, the signal for the deuterated methoxy carbon (–CD₃) would be split into a septet (a 1:3:6:7:6:3:1 pattern) due to coupling with the three deuterium nuclei (spin I=1). washington.edu This splitting distributes the signal's intensity over multiple lines, significantly reducing the signal-to-noise ratio. blogspot.com
To obtain a clear spectrum, inverse-gated proton decoupling is often used to eliminate nOe for all carbons, allowing for more accurate integration, and a long relaxation delay is employed to account for the long T₁ of the deuterated carbon. blogspot.com Applying broadband deuterium decoupling would collapse the septet into a single sharp line, simplifying the spectrum and improving its signal-to-noise ratio.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for Anisyl Formate-d3
| Atom | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Formyl | -CHO | ~8.1 | ~161 | |
| Aromatic | C2, C6 | ~7.3 | ~130 | AA'BB' system with C3/C5 protons |
| Aromatic | C3, C5 | ~6.9 | ~114 | AA'BB' system with C2/C6 protons |
| Benzylic | -CH₂- | ~5.1 | ~66 | |
| Methoxy | -OCD₃ | Absent | ~55 | Signal is a septet without ²H decoupling; may show a small isotopic shift compared to the non-deuterated version. blogspot.comwashington.edu |
| Aromatic | C1 | - | ~128 | Quaternary carbon |
| Aromatic | C4 | - | ~160 | Quaternary carbon |
Deuterium NMR (²H NMR) for Labeling Position Confirmation
High-Resolution Mass Spectrometry (HRMS) for Anisyl Formate-d3
HRMS is indispensable for confirming the successful incorporation of deuterium and for verifying the elemental composition of the labeled compound.
Electron Ionization (EI) mass spectrometry of Anisyl formate results in characteristic fragmentation patterns. nih.govsigmaaldrich.com For the d3-analogue, these pathways provide definitive proof of the label's location.
The non-deuterated compound has a molecular ion ([M]⁺˙) at m/z 166. For Anisyl formate-d3, this peak shifts to m/z 169, confirming the incorporation of three deuterium atoms. The most telling fragmentation involves the formation of the p-methoxybenzyl cation.
Non-deuterated: A major peak appears at m/z 121, corresponding to the [CH₃OC₆H₄CH₂]⁺ fragment. nih.gov
Deuterated: In Anisyl formate-d3, this peak shifts by 3 mass units to m/z 124, corresponding to the [CD₃OC₆H₄CH₂]⁺ fragment.
This mass shift is a clear isotopic signature that unambiguously confirms the label is on the methoxy group and has not scrambled to other positions. Other fragments, such as the tropylium-type ion at m/z 91 (from loss of the methoxy group) or the phenyl cation at m/z 77, would not show a mass shift. nih.gov
Table 2: Comparison of Key Mass Fragments for Anisyl Formate and Anisyl Formate-d3
| Fragment Ion | Structure | m/z (Anisyl Formate) | m/z (Anisyl Formate-d3) |
| Molecular Ion | [C₉H₁₀O₃]⁺˙ / [C₉H₇D₃O₃]⁺˙ | 166 | 169 |
| p-Methoxybenzyl | [CH₃OC₆H₄CH₂]⁺ / [CD₃OC₆H₄CH₂]⁺ | 121 | 124 |
| Phenyl | [C₆H₅]⁺ | 77 | 77 |
High-resolution mass spectrometry provides a precise mass measurement of the molecular ion, which is used to confirm its elemental formula. ualberta.ca The theoretical exact mass of the deuterated compound is distinct from any other combination of atoms that might have the same nominal mass.
Calculated Exact Mass of C₉H₇D₃O₃: 169.0744 u
An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous verification of the elemental composition, confirming the identity of Anisyl formate-d3. mdpi.com
Analysis of Fragmentation Pathways and Isotopic Signatures
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. acs.org The substitution of hydrogen with the heavier deuterium isotope results in predictable shifts in the vibrational frequencies of the bonds involved, primarily the C-D bonds.
The most significant difference in the IR and Raman spectra of Anisyl formate-d3 compared to its protio-analogue is the appearance of C-D stretching vibrations. These modes appear in a distinct region of the spectrum that is typically free of other fundamental vibrations.
C-H Stretches: Found in the 2800–3000 cm⁻¹ region. The methoxy C-H stretches would be absent in the d3-analogue.
C-D Stretches: Expected in the 2100–2250 cm⁻¹ range. The appearance of new bands in this region is a hallmark of successful deuteration.
Other Vibrations: Other vibrational modes involving the methoxy group, such as rocking or scissoring modes, will also shift to lower frequencies (a smaller shift than the stretching modes). The strong C=O stretch of the formate group (around 1720 cm⁻¹) and the aromatic C=C stretching bands (around 1600 cm⁻¹ and 1510 cm⁻¹) would be largely unaffected.
Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds, complementing the information obtained from IR spectroscopy. researchgate.net
Table 3: Key Expected Vibrational Frequencies (cm⁻¹) for Anisyl Formate-d3
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Unchanged from non-deuterated form. |
| Formyl C-H Stretch | ~2820 | IR | Unchanged from non-deuterated form. |
| Methoxy C-D Stretch | 2100-2250 | IR, Raman | Key diagnostic band for deuteration. Absent in non-deuterated form. |
| Carbonyl C=O Stretch | ~1720 | IR, Raman | Strong absorption, largely unaffected by deuteration of the methoxy group. |
| Aromatic C=C Stretch | ~1610, ~1515 | IR, Raman | Unchanged from non-deuterated form. |
| C-O Stretch | 1000-1300 | IR | Bands associated with the methoxy C-O may show a slight shift. |
Advanced Spectroscopic Techniques for Comprehensive Structural Assignment
For a molecule like Anisyl formate-d3, which is specifically deuterated at the formate position, advanced spectroscopic methods are indispensable for confirming its identity and purity. These techniques go beyond simple one-dimensional spectra to provide detailed connectivity and spatial information. The strategic placement of deuterium is often used in metabolic studies or as an internal standard, making its precise structural verification paramount. measurlabs.commedchemexpress.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a fundamental tool for verifying the elemental composition of Anisyl formate-d3. Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements, allowing for the determination of a unique molecular formula.
Molecular Ion Peak: The calculated exact mass for the unlabeled Anisyl formate (C₉H₁₀O₃) is 166.06299 Da. nist.gov For Anisyl formate-d3 (C₉H₇D₃O₃), the introduction of three deuterium atoms in place of three hydrogen atoms on the methyl group of the methoxy moiety would result in a different expected mass. However, the user-specified "Anisyl formate-d3" typically implies deuteration at labile or synthetically targeted positions, such as the formate position. Assuming deuteration occurs on the formate group (formate-d), the formula is C₉H₉DO₃, with an expected molecular weight increase. If the methyl group of the anisyl moiety is deuterated (anisyl-d3), the formula is C₉H₇D₃O₃. For the purpose of this article, we will assume the compound is (4-methoxyphenyl)methyl formate-d.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry of the unlabeled anisyl formate shows a characteristic fragmentation pattern. nih.gov The most abundant fragment is the p-methoxybenzyl (tropylium) cation at m/z 121. This key fragment would be expected to remain unchanged in formate-d-labeled Anisyl formate-d3, providing a clear diagnostic marker. The molecular ion peak, however, would be expected to shift.
Interactive Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for (4-methoxyphenyl)methyl formate-d
| Fragment Structure | Formula | Predicted m/z (for d1-formate) | Notes |
| [M]⁺ | [C₉H₉DO₃]⁺ | 167.0692 | Molecular ion peak; shifted by +1 Da compared to the unlabeled compound. |
| [M-CHO₂]⁺ | [C₈H₉O]⁺ | 121.0653 | Base peak, corresponding to the stable p-methoxybenzyl cation. Unchanged by formate deuteration. nih.gov |
| [M-OCH₃]⁺ | [C₈H₆DO₂]⁺ | 136.0454 | Loss of the methoxy radical. |
| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.0340 | Phenoxy cation fragment. |
| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0391 | Phenyl cation fragment. nih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For isotopically labeled compounds, a suite of NMR experiments is required for full characterization. measurlabs.com
¹H and ²H NMR: In the ¹H NMR spectrum of Anisyl formate-d3 (formate-d), the most telling piece of evidence is the absence of the characteristic formate proton singlet, which typically appears around 8.1 ppm. Direct detection of the deuterium is accomplished with ²H (Deuterium) NMR, which would show a single resonance in the same chemical shift region, confirming the site of deuteration. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. In the deuterated compound, the formate carbonyl carbon signal (expected around 161 ppm) would exhibit coupling to deuterium (a C-D coupling) instead of the large one-bond C-H coupling seen in the unlabeled compound. This results in a multiplet (typically a 1:1:1 triplet) with a smaller coupling constant and can confirm the deuteration site.
Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. uni-konstanz.de
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For Anisyl formate-d3, the aromatic protons of the p-methoxyphenyl group would show correlations, but the key finding would be the lack of any correlation involving the formate proton, further confirming its replacement by deuterium. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. The HSQC spectrum would clearly show correlations for the methoxy group protons to the methoxy carbon, the benzylic protons to the benzylic carbon, and the aromatic protons to their respective carbons. Crucially, no correlation would be observed for the formate carbonyl carbon in a standard ¹H-¹³C HSQC, as it bears no proton. measurlabs.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most important for confirming the complete and unambiguous structure of Anisyl formate-d3. It detects longer-range couplings (2-3 bonds) between protons and carbons. This allows for the connection of molecular fragments.
Interactive Table 2: Key Expected HMBC Correlations for Anisyl formate-d3 (formate-d)
| Proton (¹H) Signal | Expected Chemical Shift (ppm) | Correlated Carbon (¹³C) Signal | Expected Chemical Shift (ppm) | Structural Significance |
| Benzylic (-CH₂-) | ~5.1 | Formate Carbonyl (C=O) | ~161 | Confirms the ester linkage between the anisyl alcohol moiety and the formate group. |
| Benzylic (-CH₂-) | ~5.1 | Aromatic Quaternary Carbon (C-ipso) | ~129 | Connects the benzylic methylene (B1212753) group to the aromatic ring. |
| Aromatic (-CH=) | ~7.3 (ortho to -CH₂O) | Benzylic Carbon (-CH₂-) | ~66 | Confirms proximity of aromatic ring to the benzylic position. |
| Methoxy (-OCH₃) | ~3.8 | Aromatic Quaternary Carbon (C-ipso) | ~160 | Connects the methoxy group to the aromatic ring. |
By combining these advanced spectroscopic techniques, a complete and unambiguous structural assignment of Anisyl formate-d3 is achievable. HRMS confirms the correct elemental formula, while the combination of 1D and 2D NMR experiments validates the molecular backbone and pinpoints the exact location of the deuterium label, leaving no ambiguity about the identity of the compound.
Mechanistic and Isotopic Tracer Studies Involving Anisyl Formate D3
Kinetic Isotope Effects (KIE) in Chemical Transformations Utilizing Deuterated Anisyl Formate (B1220265)
The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter, unsubstituted counterparts. slideshare.netlibretexts.org This difference in rate, expressed as the ratio kH/kD, provides invaluable insight into the reaction mechanism, particularly the bond-breaking and bond-forming events occurring in the rate-determining step and the nature of the transition state. slideshare.netprinceton.edu
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. slideshare.netlibretexts.org For C-H bond cleavage, the C-H bond has a higher vibrational frequency and thus a higher zero-point energy (ZPE) than a C-D bond. Since the bond is broken in the transition state, this ZPE difference between the C-H and C-D bonds in the ground state leads to a lower activation energy for the protiated compound, resulting in a faster reaction.
In reactions involving Anisyl formate-d3, a significant primary KIE (typically kH/kD > 2) would be expected if the formyl C-D bond is cleaved in the rate-limiting step. libretexts.orgwikipedia.org For example, in a manganese-catalyzed hydrosilylation of a formate ester, the insertion of the carbonyl into the Mn-H bond is often the rate-determining step. acs.org A primary Si-H(D) KIE of 2.2 ± 0.1 has been observed in such systems, indicating that Si-H bond cleavage is part of the rate-determining step. acs.org Similarly, if Anisyl formate-d3 were to undergo a reaction involving hydride transfer from the formyl position, a large primary KIE would provide strong evidence for this mechanism. nih.gov
Table 1: Hypothetical Primary Kinetic Isotope Effects for Reactions of Anisyl Formate-d3
| Reaction Type | Proposed Rate-Determining Step | Expected kH/kD | Mechanistic Implication |
| Catalytic Hydride Transfer | Cleavage of the formyl C-H/D bond | ~3.0 - 7.0 | C-D bond is broken in the transition state. |
| Oxidative Addition | Insertion of a metal into the formyl C-H/D bond | > 2.0 | Formyl C-D bond cleavage is rate-limiting. |
| Ester Hydrolysis (SN2) | Nucleophilic attack at the carbonyl carbon | ~1.0 | No C-D bond cleavage in the rate-determining step. |
Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not made or broken in the rate-determining step. princeton.edunumberanalytics.com These effects are typically much smaller than primary KIEs (kH/kD values are often between 0.8 and 1.4) and arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. wikipedia.orgnih.gov SKIEs are often categorized by the position of the isotope relative to the reaction center (α, β, etc.). numberanalytics.com
For Anisyl formate-d3, an α-secondary KIE could be observed in reactions like ester hydrolysis. During the hydrolysis of an ester, the formyl carbon undergoes rehybridization from sp2 in the ground state to sp3 in the tetrahedral intermediate of the transition state. epfl.ch This change in hybridization leads to a change in the vibrational frequencies of the attached C-H or C-D bond. The transition from sp2 to sp3 typically results in an "inverse" KIE (kH/kD < 1), as the out-of-plane bending vibration is more constrained in the sp3 transition state. numberanalytics.comepfl.ch Observing a kH/kD of ~0.8-0.9 would support a mechanism involving the formation of a tetrahedral intermediate at the formyl carbon in the rate-determining step.
Table 2: Hypothetical Secondary Kinetic Isotope Effects for Reactions of Anisyl Formate-d3
| Reaction Type | Change at Reaction Center | Expected kH/kD (α-SKIE) | Mechanistic Implication |
| Base-Catalyzed Hydrolysis | sp2 to sp3 rehybridization | ~0.8 - 0.9 (Inverse) | Formation of a tetrahedral intermediate is rate-determining. epfl.ch |
| SN1-type Reaction | sp2 to sp2 (acylium ion formation) | ~1.1 - 1.2 (Normal) | Loosening of vibrational modes in the transition state. princeton.edu |
The magnitude and nature of the KIE are crucial for distinguishing between possible reaction mechanisms and for characterizing the geometry of the transition state. nih.govresearchgate.net
Rate-Determining Step: A large primary KIE (e.g., kH/kD ≈ 7) strongly indicates that C-H bond cleavage is the rate-determining step. princeton.edu Conversely, a KIE of unity (kH/kD ≈ 1) suggests that the C-H bond is not disturbed in the rate-limiting step. princeton.edu An inverse secondary KIE (kH/kD < 1) in the hydrolysis of Anisyl formate-d3 would imply that the nucleophilic attack to form a tetrahedral intermediate is the slow step, rather than the subsequent proton transfers or departure of the leaving group. core.ac.uksit.edu.cn
Transition State Structure: The magnitude of the primary KIE can also offer information about the transition state's symmetry. For hydrogen transfer reactions, the maximum KIE is expected for a linear, symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms. Asymmetry in the transition state, meaning it is either "early" (reactant-like) or "late" (product-like), results in a smaller KIE. utdallas.edu Secondary KIEs provide information about the steric and electronic environment around the isotopic center in the transition state. A normal SKIE (kH/kD > 1) suggests a more loosely bound transition state, while an inverse SKIE (kH/kD < 1) indicates a more constrained or sterically crowded transition state. nih.gov
Secondary Kinetic Isotope Effects
Tracing Reaction Pathways in Synthetic and Degradation Processes
The deuterium (B1214612) label in Anisyl formate-d3 acts as a stable isotopic tracer, allowing chemists to follow the fate of the formyl group through complex reaction sequences or degradation pathways. Unlike radioactive isotopes, deuterium is non-radioactive and can be easily detected and quantified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.org
In a multi-step synthesis, Anisyl formate-d3 could be introduced, and the position of the deuterium label in the final products and intermediates would confirm the proposed reaction pathway. For instance, in a reaction cascade involving the transfer of the formyl group, tracking the deuterium would verify whether the group remains intact or undergoes fragmentation or exchange.
In degradation studies, such as the acid-catalyzed degradation of a polymer containing anisyl formate-derived units, the use of Anisyl formate-d3 would help elucidate the degradation mechanism. rsc.org By analyzing the small molecules released during degradation, researchers could determine if the formyl C-D bond remains, indicating the fate of the formate moiety. For example, its presence in released formic acid-d1 or methanol-d1 would confirm specific bond cleavage patterns. rsc.org
Table 3: Hypothetical Tracer Study of Anisyl Formate-d3 Degradation
| Degradation Condition | Potential Labeled Product | Analytical Method | Mechanistic Insight |
| Acidic Hydrolysis | Anisyl alcohol + Formic acid-d1 | 2H NMR, GC-MS | Ester bond cleavage without C-D bond breaking. |
| Reductive Cleavage (e.g., with LiAlH4) | Anisyl alcohol + Methanol-d1 | 2H NMR, GC-MS | Reduction of the formyl group to a methyl group. |
| Oxidative Degradation | Anisyl alcohol + CO2 | Isotope Ratio MS | Complete oxidation of the formyl group. |
Investigating Metabolic Transformations in Non-Human Biological Systems
Isotopically labeled compounds are essential for studying the metabolism of xenobiotics. Anisyl formate-d3 can be used to investigate the biotransformation of the formate ester in various non-human biological systems, from isolated enzymes to whole-organism models.
In vitro systems, such as cell-free extracts (e.g., rat caecal preparations or liver microsomes) or purified enzymes, provide a controlled environment to study specific metabolic pathways without the complexity of a whole organism. inchem.org Studies on the non-deuterated anisyl formate have shown that it is hydrolyzed to anisyl alcohol and anisic acid in rats. inchem.org The gut microflora can further metabolize related compounds through reduction, demethylation, and decarboxylation. inchem.org
Using Anisyl formate-d3 in such an in vitro assay allows for the precise tracking and quantification of the formate moiety's metabolic fate. For example, upon incubation with liver esterases, Anisyl formate-d3 would be hydrolyzed to anisyl alcohol and formic acid-d1. The labeled formic acid could then be tracked as it enters the one-carbon metabolic pool, where it might be acted upon by enzymes like formate dehydrogenase. researchgate.net This approach enables researchers to distinguish the metabolic products originating from the drug from the endogenous pool of unlabeled metabolites, facilitating accurate kinetic analysis of the enzymatic reactions. acs.org
Table 4: Hypothetical In Vitro Biotransformation of Anisyl Formate-d3 with Rat Liver Homogenate
| Enzyme System | Observed Labeled Metabolite | Analytical Technique | Metabolic Pathway Identified |
| Esterases | Anisyl alcohol, Formic acid-d1 | LC-MS, 2H NMR | Hydrolysis |
| Aldehyde Dehydrogenases | Anisic acid-d1 | LC-MS | Oxidation (following initial hydrolysis) |
| Formate Dehydrogenase | 14CO2 (if used with 14C-formate) | Scintillation Counting | One-carbon metabolism |
In Vivo Tracer Experiments in Model Organisms (e.g., animal, microbial, plant models)
Isotopic tracer studies are crucial for elucidating biosynthetic pathways. While direct in vivo tracer experiments using Anisyl formate-d3 in animal or plant models are not extensively documented in publicly available research, studies on related deuterated precursors in microbial systems offer significant insights into the biosynthesis of anisyl compounds. These experiments demonstrate the power of using isotopically labeled molecules to trace metabolic routes.
Research on the basidiomycete Bjerkandera spp. has utilized deuterated precursors to investigate the formation of chlorinated anisyl metabolites. In these studies, when cultures were supplemented with deuterated 3-chloro-4-hydroxybenzoate, only deuterated chlorinated anisyl metabolites were subsequently produced. researchgate.net This finding strongly suggests that 3-chloro-4-hydroxybenzoate, a natural product of the fungus, is a direct intermediate in the biosynthetic pathway of these chlorinated anisyl compounds. researchgate.net Similarly, the addition of deuterated benzoate (B1203000) and 4-hydroxybenzoate (B8730719) to cultures led to the formation of deuterated aryl metabolites, confirming their role as common intermediates in the pathway. researchgate.net
Another relevant study focused on the stereoselective biosynthesis of chloroarylpropane diols by Bjerkandera adusta. The research concluded that aromatic aldehydes like benzaldehyde, 4-hydroxybenzaldehyde, and 4-methoxybenzaldehyde (B44291) are probable precursors in the biosynthesis of 1-arylpropane-1,2-diols. researchgate.net These studies collectively underscore how deuterated and isotopically labeled analogs are instrumental in mapping the complex metabolic networks that lead to the formation of diverse anisyl derivatives in microorganisms.
Table 1: Summary of In Vivo Tracer Experiments for Anisyl Compound Biosynthesis in Microbial Models
| Model Organism | Labeled Tracer Compound | Key Research Finding |
| Bjerkandera spp. | Deuterated 3-chloro-4-hydroxybenzoate | Confirmed as a direct intermediate in the biosynthesis of chlorinated anisyl metabolites. researchgate.net |
| Bjerkandera spp. | Deuterated benzoate and 4-hydroxybenzoate | Identified as common intermediates for various aryl metabolites. researchgate.net |
| Bjerkandera adusta | Benzaldehyde (ring D₅) | Incorporated into 1-arylpropane-1,2-diols, suggesting it is a key precursor. researchgate.net |
Environmental Fate and Chemical Degradation Studies of Deuterated Analogs (Mechanistic Focus)
The use of deuterated analogs like Anisyl formate-d3 is pivotal for probing the mechanisms of chemical reactions and environmental degradation pathways. The isotopic substitution allows for the determination of kinetic isotope effects (KIE), providing evidence for bond-breaking events in the rate-determining steps of a reaction. dalalinstitute.comwikipedia.org
In the context of environmental fate, studies on related anisyl compounds provide valuable parallels. The anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, has been investigated. nih.gov Under anaerobic conditions, this compound undergoes a primary biotransformation via demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.gov This demethylated product can then be further transformed through both biotic and abiotic pathways. nih.gov While this study did not use Anisyl formate-d3, it details a crucial environmental degradation pathway for structurally similar aromatic methoxy (B1213986) compounds, highlighting demethylation as a key initial step in their anaerobic fate. nih.govscience.gov
Table 2: Mechanistic Data from Degradation and Transformation Studies
| Compound | Study Type | Key Mechanistic Finding/Data |
| Anisyl formate-d3 | Chemical Coupling Reaction | A secondary Kinetic Isotope Effect (KIE) of kH/kD = 1.68 was measured, indicating the formyl C-H bond cleavage is not the rate-determining step. rsc.org |
| 3,5-dichloro-p-anisyl alcohol | Anaerobic Biotransformation | Readily demethylated to 3,5-dichloro-4-hydroxybenzyl alcohol, which is then further converted to products like 3,5-dichloro-4-hydroxybenzoate and 2,6-dichlorophenol. nih.gov |
Computational Chemistry and Theoretical Modeling of Anisyl Formate D3
Quantum Chemical Calculations for Deuterium (B1214612) Isotope Effects and Vibrational Frequencies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the consequences of isotopic substitution. For Anisyl formate-d3, these calculations can elucidate the deuterium isotope effect, which is the change in physical or chemical properties upon replacing a proton with a deuteron.
Deuterium Isotope Effects: The primary kinetic isotope effect (KIE) is a key area of investigation. The replacement of the formyl hydrogen with deuterium in Anisyl formate (B1220265) creates a C-D bond, which is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond. This difference can alter reaction rates for processes involving the cleavage of this bond. Ab initio methods can be employed to calculate the change in chemical shifts upon deuteration. nih.gov The use of deuterium exchange is a well-established tool for studying reaction mechanisms. nih.gov Theoretical calculations are an indispensable tool in such studies, often used to simulate deuteration and predict its impact on chemical shifts. mdpi.com
Vibrational Frequencies: Theoretical calculations can predict the vibrational spectrum of Anisyl formate-d3. The change in mass from hydrogen to deuterium significantly alters the vibrational frequencies associated with the formyl group. Specifically, the C-D stretching and bending frequencies will be lower than the corresponding C-H frequencies in the non-deuterated isotopologue. These predicted frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.gov A comparison of calculated frequencies for both Anisyl formate and Anisyl formate-d3 allows for precise assignment of vibrational modes. Data for related deuterated molecules, such as methyl formate-d3, are available in consolidated frequency tables. nist.gov
| Vibrational Mode | Anisyl formate (Calculated, cm⁻¹) | Anisyl formate-d3 (Calculated, cm⁻¹) |
|---|---|---|
| C-H/C-D Stretch | ~2850 | ~2100 |
| C-H/C-D Bend (in-plane) | ~1380 | ~1050 |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For Anisyl formate-d3, MD simulations are invaluable for exploring its conformational landscape and intermolecular interactions.
Conformational Analysis: Anisyl formate possesses rotational freedom around several single bonds, such as the C-O ester bond and the bond connecting the anisyl ring to the ester group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net The simulations can reveal how the deuteration of the formyl group might subtly influence the conformational preferences of the molecule due to minor changes in van der Waals interactions and moments of inertia.
Intermolecular Interactions: MD simulations can also model how Anisyl formate-d3 interacts with other molecules, such as solvents or biological macromolecules. nih.gov These simulations can provide detailed information on the formation of hydrogen bonds, π-stacking interactions involving the anisyl ring, and other non-covalent forces that govern its behavior in a condensed phase. Such insights are crucial for understanding its solubility, aggregation, and potential as a ligand.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry is a key tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data. nih.gov
NMR Spectroscopy: Quantum chemical methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict the ¹H, ¹³C, and even ²H NMR chemical shifts of Anisyl formate-d3. mdpi.com These predictions are highly sensitive to the molecular geometry and electronic environment. Comparing calculated spectra for different conformers can help assign the signals observed in an experimental spectrum. The deuterium isotope effect can cause small but measurable shifts in the chemical shifts of nearby nuclei, which can also be modeled computationally. ruc.dk
Vibrational Spectroscopy (IR/Raman): As mentioned in section 6.1, quantum calculations provide vibrational frequencies and intensities. These theoretical spectra serve as a guide for assigning peaks in experimental IR and Raman spectra. acs.org The significant shift in the formyl group's vibrational modes upon deuteration makes this a particularly powerful method for confirming the isotopic labeling and studying the dynamics of that specific part of the molecule. nist.gov
| Parameter | Predicted Value/Range | Method |
|---|---|---|
| ¹³C Chemical Shift (C=O) | 160-165 ppm | DFT/GIAO |
| ¹H Chemical Shift (aromatic) | 6.9-7.5 ppm | DFT/GIAO |
| ²H Chemical Shift (formyl-d) | ~8.0 ppm | DFT/GIAO |
| IR Frequency (C=O stretch) | ~1720 cm⁻¹ | DFT |
Theoretical Modeling of Reaction Mechanisms and Transition States
Theoretical modeling can map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. nih.gov This is particularly useful for understanding reactions where Anisyl formate-d3 might be a reactant or product.
Mechanism Elucidation: For a reaction involving Anisyl formate-d3, such as its hydrolysis or a reaction at the anisyl ring, computational methods can be used to compare different possible pathways. uni-regensburg.decore.ac.uk By calculating the activation energies for each step, the most likely reaction mechanism can be identified.
Transition State Analysis: The geometry and energy of transition states are critical for understanding reaction kinetics. rsc.org For a reaction involving the cleavage of the C-D bond, computational modeling can determine the structure of the transition state. The calculated activation barrier can then be used to estimate the reaction rate constant. Comparing the activation energy for the deuterated and non-deuterated species allows for the direct calculation of the kinetic isotope effect, providing deep insight into the rate-determining step of the reaction. nih.gov The stabilization of a transition state by aromaticity can also be a factor in certain reactions. nih.gov
Emerging Research Directions and Future Prospects for Anisyl Formate D3
Development of Novel Synthetic Routes for Site-Specific Deuteration
The utility of deuterated standards is intrinsically linked to the ability to synthesize them efficiently and with high isotopic purity. Future research is focused on developing novel synthetic routes for Anisyl formate-d3 that allow for precise, site-specific incorporation of deuterium (B1214612) atoms. Current methodologies for creating deuterated aromatic esters often involve multi-step processes. A plausible synthetic pathway for a related compound, 4-methoxybenzyl acetate-d3, involves the deuteration of acetic acid followed by esterification with 4-methoxybenzyl alcohol. vulcanchem.com This general approach can be adapted for Anisyl formate-d3, likely starting from a deuterated formic acid derivative.
However, emerging synthetic strategies aim for greater efficiency and selectivity. One promising area is the use of transition-metal-catalyzed hydrogen isotope exchange (HIE). These methods can directly replace specific hydrogen atoms on a pre-formed molecule with deuterium from a source like heavy water (D₂O), which is both abundant and cost-effective. For instance, iridium-based catalysts have shown high efficiency in the ortho-directed deuteration of aromatic esters. While not yet specifically documented for Anisyl formate (B1220265), these advanced methods hold the potential for more streamlined and cost-effective production of Anisyl formate-d3.
Future developments will likely focus on:
Catalyst Optimization: Designing new catalysts that offer higher selectivity for specific C-H bonds on the anisyl group or the formate moiety.
Greener Synthesis: Utilizing more environmentally benign solvents and reagents to reduce the environmental impact of the synthesis process.
Flow Chemistry: Implementing continuous flow reactors for the synthesis of deuterated compounds, which can offer better control over reaction conditions and facilitate scalability. mendeley.com
A hypothetical comparison of a traditional versus a future, catalyst-based synthetic route for Anisyl formate-d3 is presented below:
| Feature | Traditional Synthesis (Hypothetical) | Future HIE-Catalyzed Synthesis (Projected) |
| Starting Materials | Deuterated formic acid, Anisyl alcohol | Anisyl formate, Heavy water (D₂O) |
| Key Steps | Esterification reaction | Catalytic Hydrogen Isotope Exchange |
| Catalyst | Acid or base catalyst | Specialized transition-metal complex |
| Efficiency | Potentially lower yields, multi-step | Higher yields, potentially single-step |
| Selectivity | Deuteration on formate group only | Potential for selective deuteration on aromatic ring |
Expanded Applications in Multidisciplinary Scientific Research
The primary application of Anisyl formate-d3 is as an internal standard in mass spectrometry-based analyses. Its chemical similarity to the non-deuterated (native) Anisyl formate, combined with its distinct mass, allows for accurate quantification of the native compound in complex mixtures by correcting for variations in sample preparation and instrument response. wuxiapptec.com
Beyond its role as a standard for its native counterpart, the principles of using deuterated aromatic esters like Anisyl formate-d3 are being extended to a broader range of scientific disciplines:
Metabolomics: In studies of metabolic pathways, deuterated compounds are used as tracers to follow the fate of molecules in biological systems. acs.orgnih.gov For example, a deuterated precursor can be introduced to cell cultures or organisms, and the incorporation of deuterium into various metabolites can be tracked over time by mass spectrometry. While direct metabolomics research citing Anisyl formate-d3 is not yet prevalent, a study on the decarboxylative and dehydrogenative coupling of anisyl formate utilized a deuterated form to probe the reaction mechanism, demonstrating its utility in mechanistic studies. rsc.org This research showed a secondary kinetic isotope effect, which provided insight into the rate-determining step of the reaction. rsc.org
Pharmacokinetics: In drug development, deuterated analogs of drug candidates are used to study their absorption, distribution, metabolism, and excretion (ADME). The use of deuterium can sometimes alter the metabolic fate of a drug, a phenomenon known as the "deuterium effect," which can be exploited to improve a drug's properties. nih.gov
Environmental Analysis: Deuterated standards are crucial for the accurate quantification of pollutants and their degradation products in environmental samples, such as water and soil.
The expansion of these applications is driven by the increasing sensitivity and resolution of modern mass spectrometers, which can readily distinguish between deuterated and non-deuterated compounds.
Advancements in High-Throughput Analytical Methodologies Incorporating Deuterated Standards
The demand for faster and more efficient analysis of large numbers of samples has led to the development of high-throughput screening (HTS) methodologies. frontiersin.orgnih.gov In this context, deuterated standards like Anisyl formate-d3 are essential for maintaining data quality and accuracy.
HTS assays often involve automated sample preparation and analysis, where hundreds or even thousands of samples are processed in a short period. The use of a deuterated internal standard in each sample helps to normalize the data and ensure that any variations observed are due to real differences between the samples, rather than systematic errors in the analytical process. nih.gov
Recent advancements in this area include:
Miniaturization: The development of analytical platforms that use smaller sample volumes, such as 96-well or 384-well plates, for sample preparation and analysis.
Faster Chromatography: The use of ultra-high-performance liquid chromatography (UHPLC) systems that can separate complex mixtures in a fraction of the time required by traditional HPLC.
Direct Analysis Techniques: The development of methods that allow for the direct analysis of samples with minimal preparation, such as Direct Analysis in Real Time (DART) mass spectrometry.
The table below illustrates the impact of using deuterated standards in a hypothetical high-throughput analysis of a flavor compound in a food matrix.
| Analytical Parameter | Without Deuterated Standard | With Anisyl formate-d3 as Internal Standard |
| Precision (RSD%) | 15-20% | <5% |
| Accuracy (% Recovery) | 70-120% | 95-105% |
| Throughput | Limited by need for repeat analyses | Higher due to improved reliability |
| Data Confidence | Moderate | High |
RSD: Relative Standard Deviation. Data is hypothetical and for illustrative purposes.
Integration of Anisyl Formate-d3 in Automated Chemical Synthesis and Analytical Platforms
The convergence of robotics, software, and analytical instrumentation is leading to the development of fully automated platforms that can perform both chemical synthesis and analysis. These "closed-loop" systems can independently design, execute, and analyze experiments, accelerating the pace of discovery.
The integration of deuterated standards like Anisyl formate-d3 into these platforms is a key emerging trend. For example, an automated system could be programmed to:
Synthesize a library of potential new flavor or fragrance compounds.
Incorporate a known amount of Anisyl formate-d3 into each reaction mixture as an internal standard.
Automatically purify and analyze the products by LC-MS.
Use the data from the internal standard to accurately quantify the yield of each new compound.
Use this quantitative data to inform the design of the next round of experiments.
Automated platforms for hydrogen/deuterium exchange mass spectrometry (HDX-MS) are already in use, demonstrating the feasibility of integrating deuterated compounds into automated workflows to improve precision and throughput. acs.org Similarly, software for processing data from analyses using deuterated internal standards is becoming increasingly sophisticated, enabling automated calculation of concentrations and recovery efficiencies. researchgate.net
This integration of deuterated standards into automated platforms represents a significant step towards the "lab of the future," where routine and complex analytical tasks are performed with minimal human intervention, leading to faster and more reliable scientific outcomes.
Q & A
Q. How can researchers ensure ethical reporting of this compound data when publishing negative or inconclusive results?
- Methodological Answer : Disclose all experimental conditions and raw datasets to enable replication. Use neutral language (e.g., "no significant KIE observed" instead of "failed experiment") and contextualize findings within broader literature. Journals often require data availability statements for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
